molecular formula C2HBrN2O B13920365 3-Bromo-1,2,4-oxadiazole

3-Bromo-1,2,4-oxadiazole

Cat. No.: B13920365
M. Wt: 148.95 g/mol
InChI Key: RYUNSQBXWQNVSN-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-oxadiazole is a heterocyclic compound containing nitrogen, oxygen, and bromine atoms. It belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound makes it a valuable building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with bromine-containing reagents. For example, the reaction between hydrazides and α-bromo nitroalkanes can yield this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions:

    Oxidizing Agents: Used for oxidative cyclization reactions.

    Bromine-Containing Reagents: Essential for introducing the bromine atom into the oxadiazole ring.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects. Additionally, it may interfere with signaling pathways like NF-kB, contributing to its biological activities .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 3-Bromo-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other oxadiazole isomers. Its specific substitution pattern allows for targeted applications in various fields, making it a versatile and valuable compound .

Properties

IUPAC Name

3-bromo-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2O/c3-2-4-1-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUNSQBXWQNVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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